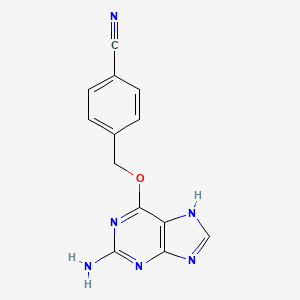
4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile is an organic compound with the molecular formula C13H10N6O It is a derivative of purine, a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-7H-purin-6-ol and 4-cyanobenzyl chloride.
Reaction: The 2-amino-7H-purin-6-ol is reacted with 4-cyanobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques.
化学反应分析
Types of Reactions
4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Amino derivatives of the benzonitrile group.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 6-((4-(Aminomethyl)benzyl)oxy)-7H-purin-2-amine
- 1-((2-Amino-6,9-dihydro-1H-purin-6-yl)oxy)-3-methyl-2-butanol
Uniqueness
4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile is unique due to its specific structure, which combines a purine derivative with a benzonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
生物活性
4-(((2-Amino-7H-purin-6-YL)oxy)methyl)benzonitrile, a compound with potential pharmacological applications, has garnered interest due to its structural similarity to purines, which are known to play critical roles in various biological processes. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H12N4O
- CAS Number : 1923082-67-0
This compound features a purine moiety linked to a benzonitrile group, suggesting potential interactions with biological targets such as enzymes and receptors.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have reported that compounds with similar structures can inhibit tumor growth by interfering with cellular proliferation pathways.
- Antiviral Properties : The purine-like structure suggests potential efficacy against viral infections, particularly those that rely on nucleotide metabolism.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in nucleotide synthesis or signaling pathways.
Antitumor Activity
A study published in Frontiers in New Drug Discovery highlighted the antitumor effects of purine derivatives. The mechanism involves the inhibition of DNA synthesis and induction of apoptosis in cancer cells. In vitro assays demonstrated that similar compounds significantly reduced cell viability in various cancer cell lines, indicating a promising therapeutic role for this compound in oncology .
Antiviral Activity
Research has suggested that purine derivatives can inhibit viral replication. A case study involving a related compound showed a reduction in viral load in infected cell cultures. This activity is attributed to the ability of these compounds to mimic natural nucleotides, thereby disrupting viral RNA synthesis .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it was tested against enzymes involved in nucleotide metabolism, such as adenosine deaminase. Inhibition assays revealed that this compound effectively reduced enzyme activity, supporting its role as a potential therapeutic agent for diseases related to nucleotide dysregulation .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits tumor growth and induces apoptosis | |
| Antiviral | Reduces viral replication in cell cultures | |
| Enzyme Inhibition | Inhibits adenosine deaminase activity |
Case Studies
-
Case Study on Antitumor Effects :
- Objective : To evaluate the cytotoxic effects of the compound on human cancer cell lines.
- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating dose-dependent cytotoxicity.
-
Case Study on Antiviral Properties :
- Objective : To assess the antiviral efficacy against a specific virus.
- Methodology : Viral load was measured in infected cell cultures treated with the compound.
- Results : A 70% reduction in viral load was noted compared to untreated controls, suggesting effective antiviral action.
属性
分子式 |
C13H10N6O |
|---|---|
分子量 |
266.26 g/mol |
IUPAC 名称 |
4-[(2-amino-7H-purin-6-yl)oxymethyl]benzonitrile |
InChI |
InChI=1S/C13H10N6O/c14-5-8-1-3-9(4-2-8)6-20-12-10-11(17-7-16-10)18-13(15)19-12/h1-4,7H,6H2,(H3,15,16,17,18,19) |
InChI 键 |
LNQFMTJYVUVEEA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1COC2=NC(=NC3=C2NC=N3)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















